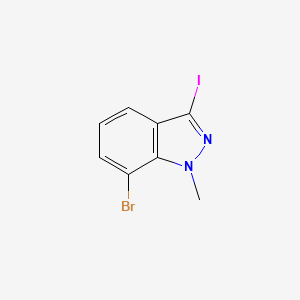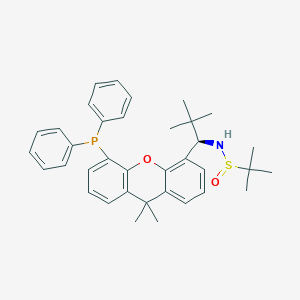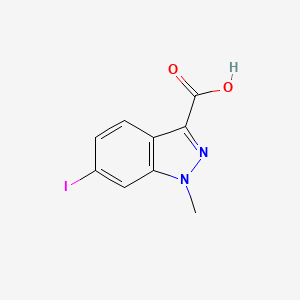
7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position and a partially hydrogenated naphthyridine ring. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the reduction of 7-fluoro-1,8-naphthyridine using hydrogen gas in the presence of a suitable catalyst. This reaction typically takes place under high pressure and elevated temperatures to ensure complete reduction .
Another approach involves the aza-Diels-Alder reaction, where a fluorinated diene reacts with a suitable dienophile in the presence of a Lewis acid catalyst. This method allows for regio- and stereoselective synthesis of the desired compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-catalyzed hydrogenation in a high-pressure reactor is a common industrial method. This approach ensures efficient and scalable production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-fluoro-1,8-naphthyridine.
Reduction: Further reduction can lead to fully hydrogenated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 7-Fluoro-1,8-naphthyridine.
Reduction: Fully hydrogenated naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, as a FabI inhibitor, it binds to the enoyl-acyl carrier protein reductase enzyme, thereby inhibiting bacterial fatty acid synthesis. This inhibition disrupts the bacterial cell membrane, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-1,5-naphthyridine: Similar structure but lacks the fluorine atom at the 7th position.
7-Fluoro-1,8-naphthyridine: Similar but not hydrogenated.
1,8-Naphthyridine: Parent compound without fluorine and hydrogenation.
Uniqueness
7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. The partial hydrogenation of the naphthyridine ring also imparts distinct properties compared to its fully aromatic counterparts .
Propriétés
Formule moléculaire |
C8H9FN2 |
|---|---|
Poids moléculaire |
152.17 g/mol |
Nom IUPAC |
7-fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C8H9FN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h3-4H,1-2,5H2,(H,10,11) |
Clé InChI |
JWEBQDNXHNISDP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(NC1)N=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


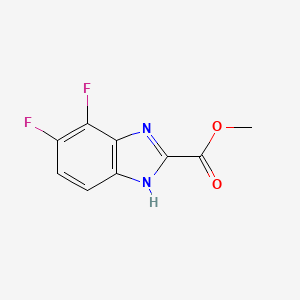
![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)
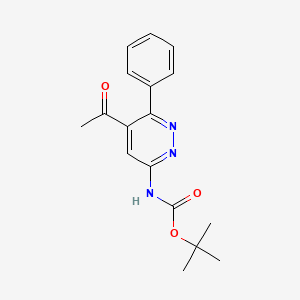
![[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13674472.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13674473.png)

![1-[(3-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13674478.png)
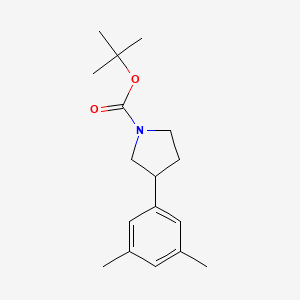
![1-[3-[1-Ethyl-2-(4-fluorophenyl)-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13674482.png)
